molecular formula C11H17N3O B11288848 3-cyclopropyl-N,N-diethyl-1H-pyrazole-5-carboxamide

3-cyclopropyl-N,N-diethyl-1H-pyrazole-5-carboxamide

Cat. No.: B11288848
M. Wt: 207.27 g/mol
InChI Key: UCKHQSLFNQGONN-UHFFFAOYSA-N
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Description

3-cyclopropyl-N,N-diethyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a cyclopropyl group, two ethyl groups, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N,N-diethyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with diethyl malonate under basic conditions, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The intermediate product is then treated with a suitable carboxylating agent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N,N-diethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines with the carboxamide group reduced to an amine.

    Substitution: Substituted pyrazoles with various functional groups replacing the carboxamide group.

Scientific Research Applications

3-cyclopropyl-N,N-diethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N,N-diethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways.

Comparison with Similar Compounds

3-cyclopropyl-N,N-diethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds in the pyrazole family:

    3-cyclopropyl-1H-pyrazole: Lacks the diethyl and carboxamide groups, resulting in different chemical properties and reactivity.

    N,N-diethyl-1H-pyrazole-5-carboxamide: Lacks the cyclopropyl group, affecting its steric and electronic properties.

    3-cyclopropyl-N,N-diethyl-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

5-cyclopropyl-N,N-diethyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H17N3O/c1-3-14(4-2)11(15)10-7-9(12-13-10)8-5-6-8/h7-8H,3-6H2,1-2H3,(H,12,13)

InChI Key

UCKHQSLFNQGONN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NNC(=C1)C2CC2

Origin of Product

United States

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